3-(4-(m-Tolyl)thiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(m-Tolyl)thiazol-2-yl)aniline is a heterocyclic compound that features a thiazole ring fused with an aniline moiety. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
The synthesis of 3-(4-(m-Tolyl)thiazol-2-yl)aniline typically involves the reaction of m-toluidine with thioamide derivatives under specific conditions. One common method includes the cyclization of m-toluidine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-(m-Tolyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
3-(4-(m-Tolyl)thiazol-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(m-Tolyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(4-(m-Tolyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
886496-51-1 |
---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-[4-(3-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H14N2S/c1-11-4-2-5-12(8-11)15-10-19-16(18-15)13-6-3-7-14(17)9-13/h2-10H,17H2,1H3 |
InChI Key |
DYRAWLOXEPXNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.